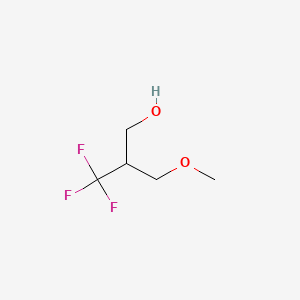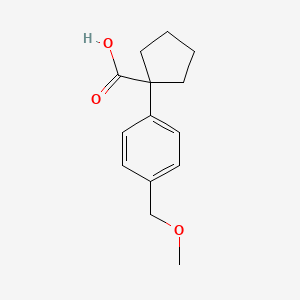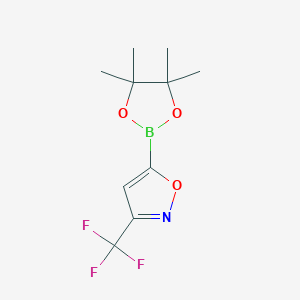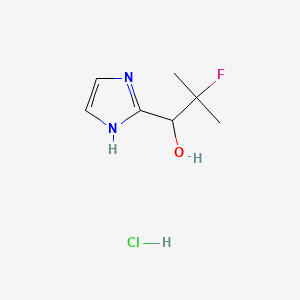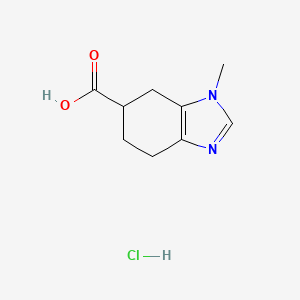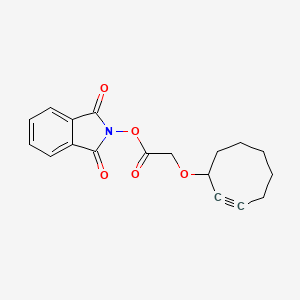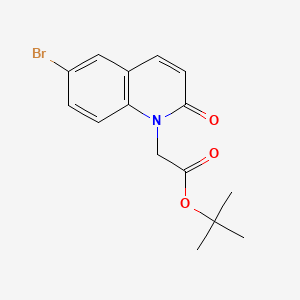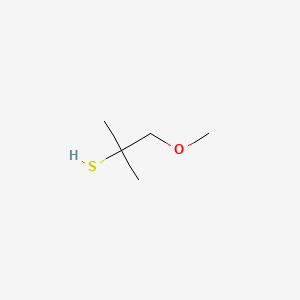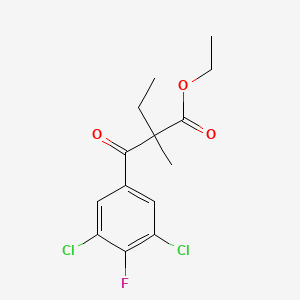
1-(3-Bromopropyl)-2-methanesulfonylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-2-methanesulfonylbenzene is an organic compound that features a benzene ring substituted with a bromopropyl group and a methanesulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-2-methanesulfonylbenzene can be synthesized through a multi-step process. One common method involves the bromination of 3-phenylpropyl alcohol, followed by the introduction of the methanesulfonyl group. The reaction typically involves:
Step 1: Bromination of 3-phenylpropyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) to yield 3-bromopropylbenzene.
Step 2: Sulfonation of 3-bromopropylbenzene using methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA) to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with controlled temperatures and pressures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromopropyl)-2-methanesulfonylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: The methanesulfonyl group can be involved in oxidation or reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like THF or DMSO.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: Products depend on the nucleophile used, e.g., azides, thiols, or ethers.
Elimination: Alkenes with varying degrees of substitution.
Oxidation/Reduction: Sulfoxides or sulfones, depending on the reaction conditions.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-2-methanesulfonylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-2-methanesulfonylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the methanesulfonyl group are key functional groups that participate in chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The methanesulfonyl group can also participate in redox reactions, influencing the overall reactivity of the compound.
Comparación Con Compuestos Similares
1-Bromo-3-phenylpropane: Lacks the methanesulfonyl group, making it less reactive in certain chemical transformations.
3-Bromopropylbenzene: Similar structure but without the methanesulfonyl group, leading to different reactivity and applications.
Uniqueness: 1-(3-Bromopropyl)-2-methanesulfonylbenzene is unique due to the presence of both the bromopropyl and methanesulfonyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications in various fields.
Propiedades
Fórmula molecular |
C10H13BrO2S |
|---|---|
Peso molecular |
277.18 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-2-methylsulfonylbenzene |
InChI |
InChI=1S/C10H13BrO2S/c1-14(12,13)10-7-3-2-5-9(10)6-4-8-11/h2-3,5,7H,4,6,8H2,1H3 |
Clave InChI |
SBOVMXVDRDULOB-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=CC=C1CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



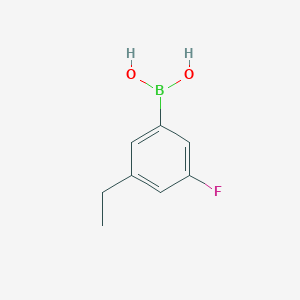
![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(ethylamino)propanoic acid](/img/structure/B15299363.png)

